molecular formula C17H16FN5O2 B6573105 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-10-9

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6573105
CAS No.: 946233-10-9
M. Wt: 341.34 g/mol
InChI Key: KGHCNMNPOOGGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12880293 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the regulation of gastrointestinal motility and secretion .

Mode of Action

This compound acts as a potent agonist at the 5-HT4 serotonin receptors . It stimulates these receptors, leading to an increase in the force of contraction and beating rate in isolated atrial preparations . It is less effective and potent than serotonin in raising the force of contraction or the beating rate .

Biochemical Pathways

The activation of 5-HT4 serotonin receptors by this compound leads to an increase in the force of contraction and beating rate in the heart . All inotropic and chronotropic effects of serotonin are mediated via 5-HT4 receptors on human cardiomyocytes .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its low solubility and bioavailability due to extensive first-pass metabolism . The formulation of this compound into nanostructured lipid carriers (nlcs) via the intranasal route has been shown to improve its bioavailability . Pharmacokinetic studies showed a 2.44-fold rise in bioavailability as compared to the suspension form of the compound .

Result of Action

The stimulation of 5-HT4 serotonin receptors by this compound results in an increase in the force of contraction and beating rate in the heart . This can potentially be used to treat various gastrointestinal diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of the environment

Properties

IUPAC Name

2-ethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-6-4-3-5-14(15)17(24)19-11-16-20-21-22-23(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHCNMNPOOGGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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